molecular formula C17H13N5O5S B11705156 (2E)-5-(2-nitrobenzyl)-2-[(2Z)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(2-nitrobenzyl)-2-[(2Z)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11705156
M. Wt: 399.4 g/mol
InChI Key: KJKDCEGSGMEFMH-ZDLGFXPLSA-N
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Description

(2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Hydrazinylidene Group: This step involves the condensation of the thiazolidinone intermediate with a hydrazine derivative.

    Attachment of the Nitrophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted thiazolidinones, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The nitrophenyl groups and the hydrazinylidene moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives and nitrophenyl compounds. Similar compounds include:

    Thiazolidin-4-one derivatives: Known for their diverse biological activities.

    Nitrophenyl hydrazones: Used in various chemical and biological applications.

The uniqueness of (2E)-5-[(2-NITROPHENYL)METHYL]-2-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Properties

Molecular Formula

C17H13N5O5S

Molecular Weight

399.4 g/mol

IUPAC Name

(2E)-5-[(2-nitrophenyl)methyl]-2-[(Z)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13N5O5S/c23-16-15(9-12-3-1-2-4-14(12)22(26)27)28-17(19-16)20-18-10-11-5-7-13(8-6-11)21(24)25/h1-8,10,15H,9H2,(H,19,20,23)/b18-10-

InChI Key

KJKDCEGSGMEFMH-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2C(=O)N/C(=N\N=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2)[N+](=O)[O-]

Origin of Product

United States

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